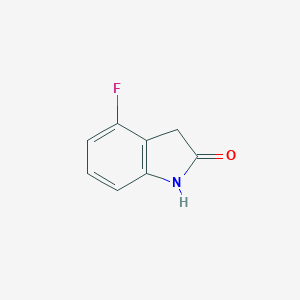

4-Fluoroindolin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDSLMNPSVQOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573515 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-94-9 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoroindolin 2 One and Its Analogues

Classical and Conventional Synthetic Routes to the 4-Fluoroindolin-2-one Scaffold

Traditional methods for the synthesis of the this compound core often rely on established chemical transformations, including multi-step procedures starting from aniline (B41778) derivatives, cyclization reactions, and reductive processes.

Multi-Step Synthesis Approaches from Anilines and Related Precursors

A common and well-established route to indolin-2-one scaffolds involves the use of aniline precursors. For fluorinated analogues like this compound, the corresponding fluoroaniline (B8554772) is a logical starting material. For instance, in a parallel synthesis for the 5-fluoro isomer, 4-fluoroaniline (B128567) is the key starting material. This process typically begins with the conversion of the aniline into an isonitrosoacetanilide derivative, which is then cyclized to form the corresponding fluoroisatin. The fluoroisatin can then be further transformed to the target this compound.

A representative multi-step synthesis, adapted for the 4-fluoro isomer, would likely start from 3-fluoroaniline. The general sequence involves:

Formation of an α-haloacetanilide: 3-Fluoroaniline is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, to form N-(3-fluorophenyl)-2-chloroacetamide.

Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization to yield this compound. This step is often facilitated by a Lewis acid or other catalysts.

Cyclization Reactions in the Formation of Fluoroindolinone Systems

Cyclization is a pivotal step in the formation of the indolin-2-one ring system. Various strategies can be employed to achieve this ring closure.

One of the most common methods is the intramolecular Friedel-Crafts-type cyclization of N-aryl-α-haloacetamides. For the synthesis of this compound, this would involve the cyclization of a compound like 2-chloro-N-(3-fluorophenyl)acetamide. This reaction is typically promoted by a Lewis acid, which facilitates the electrophilic attack of the acetamide (B32628) side chain onto the electron-rich aromatic ring.

Another powerful cyclization strategy is the reductive cyclization of a nitro precursor . In this approach, a suitably substituted nitro compound, such as a derivative of (4-fluoro-2-nitrophenyl)acetic acid, is used. The nitro group is reduced to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the lactam ring of the indolin-2-one. d-nb.infobeilstein-journals.org

The following table summarizes some key cyclization reactions leading to fluoroindolinone systems.

| Starting Material Precursor | Reaction Type | Product | Reference |

| 2-Chloro-N-(3-fluorophenyl)acetamide | Intramolecular Friedel-Crafts Cyclization | This compound | Inferred from general methods |

| Methyl (4-fluoro-2-nitrophenyl)acetate | Reductive Cyclization | This compound | d-nb.infobeilstein-journals.org |

| 2-Fluoroarylacetylenes and N-nucleophiles | SNAr/Intramolecular Cyclization | 2-Substituted Indoles | rsc.org |

Reductive Transformations in Fluoroindolinone Synthesis

Reductive transformations are crucial in several synthetic routes to fluoroindolinones. The most prominent example is the reductive cyclization of ortho-nitrophenylacetic acid derivatives, as mentioned previously. d-nb.infobeilstein-journals.org In this two-step-one-pot process, the nitro group is first reduced to an amino group, typically using reducing agents like sodium dithionite, followed by in-situ cyclization to the oxindole (B195798). beilstein-journals.org

Another application of reduction is the conversion of a fluorinated isatin (B1672199) to the corresponding fluoroindolin-2-one. Isatins, which are indole-2,3-diones, can be selectively reduced at the 3-position ketone to yield the indolin-2-one.

Advanced Synthetic Strategies for Fluoroindolinone Derivatives

More contemporary approaches to the synthesis of fluoroindolinone derivatives focus on increasing efficiency, stereoselectivity, and molecular complexity in a more controlled manner.

Tandem Nucleophilic Addition-Intramolecular Aza-Michael Reactions for Fluorinated Isoindolines

While not directly yielding this compound, the synthesis of its structural analogues, fluorinated isoindolines, showcases advanced tandem reaction strategies. A highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines has been developed through a tandem reaction. This process involves the diastereoselective addition of a fluorinated nucleophile to an N-(tert-butanesulfinyl)imine, followed by an intramolecular aza-Michael reaction. fluoromart.com This strategy allows for the construction of isoindolines with various degrees of fluorination and often results in the formation of a single isomer. fluoromart.com

Catalyst-Mediated Synthesis of Fluoroindolinone Analogues (e.g., Ag(I)-catalyzed one-pot syntheses)

Catalysis plays a significant role in the modern synthesis of fluorinated heterocyclic compounds. For instance, Ag(I)-catalyzed one-pot syntheses have been utilized for the preparation of related fluorinated structures like 4-fluorobenzo[b] fluoromart.comrsc.orgnaphthyridines and 4-fluoroisoquinolines, using Selectfluor as the fluorinating reagent. fluoromart.com

In the context of fluorooxindoles, organocatalysis has been successfully employed. For example, the atropisomeric synthesis of fluorooxindole-coumarin hybrids has been achieved with good yields and high enantioselectivity using a commercially available urea (B33335) catalyst. nih.gov This demonstrates the potential of catalyst-mediated reactions to control the stereochemistry of complex fluoroindolinone derivatives.

The following table highlights some advanced synthetic strategies for fluoroindolinone analogues.

| Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

| Tandem Nucleophilic Addition-Intramolecular Aza-Michael Reaction | - | Fluorinated Isoindolines | High stereoselectivity, single isomer formation | fluoromart.com |

| One-pot Synthesis | Ag(I) / Selectfluor | Fluorinated Naphthyridines/Isoquinolines | Efficient, one-pot procedure | fluoromart.com |

| Atroposelective Addition | Urea-based Organocatalyst | Fluorooxindole-Coumarin Hybrids | High enantioselectivity and diastereoselectivity | nih.gov |

Environmentally Conscious Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically relevant molecules, including this compound analogues. These approaches aim to reduce the environmental impact of chemical processes by utilizing less hazardous solvents, employing efficient catalysts, and exploring alternative energy sources.

Deep Eutectic Solvents (DES) and Ultrasound Assistance:

A notable advancement in the green synthesis of indolin-2-one derivatives involves the combined use of deep eutectic solvents (DES) and ultrasound irradiation. mdpi.commdpi.comresearchgate.net DESs, which are mixtures of compounds with a melting point lower than their individual components, serve as environmentally benign reaction media. mdpi.com The most common DES is prepared from choline (B1196258) chloride and a hydrogen bond donor like urea or glycerol. mdpi.com This combination, particularly with ultrasound assistance, has been shown to significantly enhance reaction rates and yields. mdpi.commdpi.comresearchgate.net

For instance, the synthesis of a key intermediate for certain indolin-2-one derivatives was achieved with a 95% yield in just one hour when using a DES and ultrasound, a significant improvement over conventional heating methods that typically yield 44-68% over 3-4 hours. mdpi.com The enhanced efficiency is attributed to the acoustic cavitation generated by ultrasound, which promotes the initiation, growth, and collapse of bubbles, thereby accelerating the reaction. mdpi.commdpi.com The stability of reagents in DES is often enhanced by strong intermolecular hydrogen bonding. mdpi.com

Environmentally Friendly Catalysts:

The use of environmentally friendly catalysts is another cornerstone of green synthetic methodologies. For example, copper dipyridine dichloride (CuPy2Cl2) has been employed as a catalyst for the microwave-assisted synthesis of fluorinated indole (B1671886) derivatives. tandfonline.com This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines in ethanol (B145695) under microwave irradiation, offering good yields in a reduced reaction time. tandfonline.com

Furthermore, the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles has been accomplished using an environmentally friendly catalyst, leading to compounds with notable antibacterial and antifungal properties. fluoromart.com Clay KSF has also been reported as an inexpensive and efficient catalyst for the one-pot synthesis of substituted oxindoles from chloroacetyl chloride and anilines under solvent-free ultrasonic irradiation, highlighting the advantages of simple procedures and high yields. researchgate.net

Regioselective Derivatization of the this compound Nucleus

The strategic modification of the this compound scaffold is crucial for developing new therapeutic agents. Regioselective derivatization allows for the introduction of various functional groups at specific positions of the indolinone core, leading to a wide array of analogues with diverse biological activities.

Synthesis of Schiff Base Analogues of this compound

Schiff bases, characterized by the azomethine (-C=N-) group, are an important class of compounds in medicinal chemistry. The synthesis of Schiff base analogues of this compound typically involves the condensation of an amino-functionalized fluoroindolinone with an appropriate aldehyde or ketone. nih.govresearchgate.netresearchgate.net

A common synthetic route starts with the preparation of 3-(4-aminophenylimino)-5-fluoroindolin-2-one from 5-fluoroisatin (B27256) and 4-aminoaniline. nih.gov This intermediate is then reacted with a variety of substituted aldehydes and ketones to yield the target Schiff base derivatives. nih.govresearchgate.netresearchgate.net The formation of the Schiff base is confirmed by the disappearance of the starting material's NH2 peak in the IR and 1H NMR spectra and the appearance of a peak corresponding to the N=CRR1 group. nih.gov These compounds have been investigated for their analgesic and anti-inflammatory activities. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Synthesis of 3-(4-(benzylideneamino)phenylimino)-5-fluoroindolin-2-one Derivatives

| Compound | Reactants | Solvent | Method | Reference |

| 3-(4-aminophenylimino)-5-fluoroindolin-2-one | 5-fluoroisatin, 4-aminoaniline | Ethanol | Reflux | nih.gov |

| 3-(4-(benzylideneamino)phenylimino)-5-fluoroindolin-2-one derivatives | 3-(4-aminophenylimino)-5-fluoroindolin-2-one, Substituted aldehydes/ketones | Ethanol | Condensation | nih.govresearchgate.netresearchgate.net |

Asymmetric Mannich Addition Reactions for α-Fluoro-β-aminoindolin-2-ones

The synthesis of enantiomerically pure α-fluoro-β-aminoindolin-2-ones, which contain a tetrasubstituted fluorinated stereocenter, presents a significant synthetic challenge. Asymmetric Mannich reactions have emerged as a powerful tool to address this challenge, providing access to these complex structures with high stereocontrol. researchgate.netrsc.orgscispace.com

One successful approach involves the detrifluoroacetylative in situ generation of tertiary enolates from 3-fluoroindolin-2-one precursors. researchgate.netrsc.org These enolates then undergo a Mannich reaction with (Ss)-sulfinylimines. researchgate.netrsc.org This method is characterized by its operational convenience, high diastereoselectivity (often >98:2), and compatibility with a range of functional groups on both the enolate and the imine. researchgate.netrsc.orgscispace.com The reaction conditions are typically mild, often employing a base such as DIPEA in a solvent like 2-Me-THF at low temperatures. researchgate.net The use of non-fluorinated aldimines has also been demonstrated to proceed with excellent diastereoselectivity. researchgate.netscispace.com

Table 2: Asymmetric Mannich Reaction for α-Fluoro-β-aminoindolin-2-ones

| Enolate Precursor | Imine | Base | Solvent | Diastereoselectivity | Reference |

| 3-fluoroindolin-2-one derived diketone hydrate | (Ss)-sulfinylimines | DIPEA | 2-Me-THF | >98:2 | researchgate.net |

| 3-fluoroindolin-2-one derived diketone hydrate | Non-fluorinated aldimines | Triethylamine | DCM | >98:2 | researchgate.netscispace.com |

Preparation of Novel Heterocyclic Entities Incorporating the Fluoroindolinone Moiety

The fusion of the this compound core with other heterocyclic rings has led to the development of novel molecular architectures with promising biological activities.

Spiroindol-thiazolidon-2,4-diones:

One such class of compounds is the spiroindol-thiazolidon-2,4-diones. The synthesis of these molecules can be achieved through a multi-step sequence. scirp.orgscirp.org For example, 5-fluoroisatin can be condensed with a sulfanilamide, followed by aroylation. scirp.orgscirp.org The resulting intermediate then undergoes a cycloaddition reaction with thioglycolic acid in a non-polar solvent like dioxane to furnish the spiro[indol-thiazolidon-2,4-dione] scaffold. scirp.orgscirp.org A similar strategy has been used to synthesize bis(5-fluorospiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives. scirp.orgscirp.org

Oxindole-based Entities:

The this compound nucleus has also been incorporated into other complex heterocyclic systems. For instance, dispirooxindole derivatives can be synthesized via a three-component 1,3-dipolar cycloaddition reaction. mdpi.com This reaction involves an azomethine ylide and an olefinic or acetylenic dipolarophile, providing an efficient route to nitrogen-containing five-membered rings fused to the oxindole core. mdpi.com

Functionalization with Urea Linkages for Biological Exploration

The introduction of a urea linkage to the 5-fluoroindolin-2-one scaffold has been explored as a strategy to enhance antitumor activity. psu.eduscientific.net This functionalization is often inspired by the structures of known tyrosine kinase inhibitors. psu.edu

The synthesis of these urea derivatives typically involves the reaction of an amino-functionalized 5-fluoroindolin-2-one intermediate with an appropriate isocyanate or by using a coupling agent like carbonyldiimidazole (CDI). psu.edu For example, a solution of an amine in dichloromethane (B109758) can be treated with CDI, followed by the addition of an amino-functionalized 5-fluoroindolin-2-one to form the urea linkage. psu.edu Several of these synthesized compounds have shown promising antitumor activities in vitro. psu.eduscientific.net

Chemical Reactivity and Mechanistic Investigations of 4 Fluoroindolin 2 One Derivatives

Reactions Involving the Indolinone Ring System

The 4-fluoroindolin-2-one core, like other oxindoles, possesses several reactive sites that allow for diverse chemical transformations. The most common reactions occur at the C3-position and the N1-position of the indolinone ring. guidechem.comresearchgate.net The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl group, making it a suitable nucleophile or a site for condensation reactions.

Organocatalytic reactions have been successfully employed to achieve asymmetric synthesis using fluorooxindole derivatives. For instance, the addition of N-methyl-3-fluorooxindoles to 4-halo-3-nitrocoumarins has been demonstrated. nih.govrsc.org This reaction forges a C-C bond, creating complex structures with both a chiral axis and a tetrasubstituted stereocenter under mild conditions with a commercially available urea (B33335) catalyst. nih.govrsc.org The reaction proceeds with good yields and high stereoselectivity, highlighting the utility of the fluorooxindole scaffold in building complex molecular architectures. nih.gov

Another key reaction is the Knoevenagel-type condensation at the C3-position. This involves the reaction of the activated methylene group with aldehydes or ketones, typically under basic conditions, to form 3-ylideneoxindole derivatives. google.comfrontiersin.org For example, 5-fluoroindolin-2-one (a regioisomer of this compound) reacts with various aldehydes in the presence of a base like piperidine (B6355638) to yield a range of 3-(substituted-benzylidene)-5-fluoroindolin-2-one compounds. google.comfrontiersin.org These derivatives have been explored for their potential as α-glucosidase inhibitors. frontiersin.org

Furthermore, the nitrogen atom of the lactam can undergo reactions such as the Mannich reaction. In a multistep synthesis, the key intermediate 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one can be treated with an aromatic amine and formaldehyde, resulting in substitution at the N1 position of the indolinone ring. nih.gov Similarly, Schiff base analogues can be synthesized by first condensing 5-fluoroisatin (B27256) with 4-amino aniline (B41778) to form an imine at the C3 position, which can then be further derivatized. nih.govnih.gov

Table 1: Organocatalytic Atroposelective Addition of 3-Fluorooxindole to Coumarin nih.govrsc.org Interactive Data Table

| Fluorooxindole (1a) | Coumarin (2a) | Catalyst (10 mol%) | Base | Solvent | Time (h) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|---|

| N-methyl-3-fluorooxindole | 4-chloro-3-nitrocoumarin | Urea-1 | K₂CO₃ | Toluene/Pentane | 48 | 85 | >20:1 | 96 |

| N-methyl-3-fluorooxindole | 4-chloro-3-nitrocoumarin | SQ-1 | K₂CO₃ | Toluene | 48 | 88 | >20:1 | 91 |

Reactivity of the Fluorine Atom within the Indolinone Framework

The fluorine atom at the C4 position of the indolinone ring is generally considered unreactive in terms of direct displacement or participation in bond formation under typical synthetic conditions. Its primary role is to modulate the electronic properties and intermolecular interactions of the molecule. bohrium.commdpi.com The high electronegativity of fluorine results in a significant inductive electron-withdrawing effect, which alters the charge distribution across the entire molecule. mdpi.com

This perturbation of the molecular electrostatic potential (MEP) can enhance the reactivity of other parts of the molecule and influence how it interacts with other molecules. mdpi.com For instance, computational studies on 6-bromo-4-fluoro-indolin-2-one have shown that the introduction of the fluorine atom significantly changes the MEP compared to its non-fluorinated analogue. mdpi.com This change can increase the acidity of nearby C-H and N-H bonds, making them better hydrogen bond donors and potentially influencing the course of base-mediated reactions. mdpi.com

While the C(sp²)–F bond is very strong and not typically cleaved, its presence allows for specific intermolecular interactions. In the solid state, short C-H···F contacts are observed, which can be considered non-conventional hydrogen bonds that contribute to the stability of the crystal packing. bohrium.commdpi.comnih.gov Therefore, the fluorine atom's reactivity is best understood through its profound electronic influence and its ability to engage in specific non-covalent interactions, rather than direct chemical transformations. bohrium.commdpi.com

Exploration of Detrifluoroacetylative In Situ Generation of Enolates

A sophisticated strategy for utilizing fluorooxindoles in asymmetric synthesis involves the detrifluoroacetylative in situ generation of fluorinated enolates. acs.orgacs.orgnih.gov This method circumvents the challenges associated with the direct deprotonation of 3-fluorooxindoles by using specifically designed precursors, such as β-keto-α-fluorohydrates. acs.org

The process begins with a precursor like 3-fluoro-3-(trifluoroacetyl)indolin-2-one, which, upon treatment with a base, readily undergoes a C-C bond cleavage to release trifluoroacetic acid and generate the desired 3-fluoroindolin-2-one enolate in situ. acs.org These transiently generated enolates are highly reactive nucleophiles that can be immediately trapped by various electrophiles in the reaction mixture. acs.orgacs.org

This methodology has been successfully applied to a range of important synthetic transformations:

Aldol Reactions: Copper-catalyzed reactions between in situ generated fluoro-enolates and aromatic aldehydes provide access to α-fluoro-β-hydroxyoxindoles. acs.org

Mannich Reactions: The enolates react with chiral N-sulfinylimines to afford C-F quaternary α-fluoroalkyl-β-keto-amines with high diastereoselectivity. acs.orgacs.org This protocol has proven robust and compatible with a broad range of substrates. acs.org

Michael Additions: The indole-based hydrates serve as effective nucleophiles in Michael additions, for example, with nitroolefins, under copper catalysis to give the corresponding products in excellent yields and high enantioselectivities. acs.org

Reactions with Azo-Compounds: In an unusual reaction cascade, the in situ generated 3-fluoroindolin-2-one enolates react with diethyl azodicarboxylate to produce isatin (B1672199) hydrazone derivatives. acs.orgresearchgate.net

This detrifluoroacetylative approach is operationally simple and provides a significant synthetic advantage over the direct use of 3-fluoroindolin-2-one, often resulting in higher yields and selectivities for products containing a C-F quaternary stereogenic center. acs.org

Table 2: Reactions Using Detrifluoroacetylatively Generated 3-Fluoroindolin-2-one Enolates acs.orgacs.org Interactive Data Table

| Reaction Type | Electrophile | Catalyst/Base | Product Type | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| Aldol | Aromatic Aldehydes | Cu(OTf)₂/BOX/DIPEA | α-Fluoro-β-hydroxyoxindoles | High | High |

| Mannich | N-sulfinylimines | LiBr/Et₃N | α-Fluoro-β-aminoindolin-2-ones | Excellent | High (diastereo) |

| Michael Addition | Nitroolefins | Cu(OTf)₂/Ligand/DIPEA | Michael Adducts | Excellent | High (enantio) |

Studies on Intermolecular Interactions in Halogenated Oxindoles

The crystal packing and solid-state structure of this compound derivatives are governed by a network of intermolecular interactions. Detailed studies combining X-ray crystallography and computational methods have provided deep insights into these forces, particularly in comparison to other halogenated oxindoles. bohrium.commdpi.comresearchgate.net

A comparative study of 6-bromooxindole (B126910) and 6-bromo-4-fluoro-indolin-2-one revealed significant differences in their crystal packing, driven by the presence of the fluorine atom. bohrium.commdpi.com While both structures feature a classic R²₂(8) hydrogen-bonding motif where the lactam N-H proton donates to the carbonyl oxygen of a neighboring molecule, the substitution with fluorine introduces new interactions and alters existing ones. mdpi.com

Key findings from these investigations include:

Dominance of N-H···O Hydrogen Bonding: In both fluorinated and non-fluorinated structures, the N-H···O hydrogen bond is the strongest intermolecular interaction, playing a primary role in forming dimeric pairs. mdpi.com

Introduction of C-H···F Interactions: The presence of fluorine in 6-bromo-4-fluoro-indolin-2-one leads to the formation of new, weak C-H···F intermolecular hydrogen bonds, which are absent in the non-fluorinated analogue. bohrium.commdpi.com Specifically, the fluorine atom has a short contact with a methylene C-H group on an adjacent molecule. mdpi.com

Alteration of Halogen Interactions: Fluorine substitution modifies the nature of interactions involving the bromine atom. While the non-fluorinated 6-bromooxindole exhibits Br···Br contacts, these are absent in the fluorinated structure. Instead, 6-bromo-4-fluoro-indolin-2-one displays C-H···Br interactions. bohrium.commdpi.com

These studies demonstrate that fluorine substitution is not a passive modification but an active design element that predictably alters the supramolecular chemistry of the oxindole (B195798) framework. bohrium.commdpi.com

Table 3: Selected Intermolecular Contacts in 6-bromo-4-fluoro-indolin-2-one mdpi.com Interactive Data Table

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | ~1.9-2.0 | ~170-175 |

| C-H···Halogen | C-H (methylene) | F | ~2.5 | ~145 |

| C-H···Halogen | C-H (methylene) | Br | ~3.0 | ~160 |

| C-H···Halogen | C-H (aromatic) | Br | ~3.0 | ~155 |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. azooptics.com

For derivatives of 4-Fluoroindolin-2-one, ¹H NMR spectra reveal characteristic signals for the aromatic protons and the NH proton of the indolinone ring. For instance, in a series of 3-(4-(benzylideneamino) phenylimino) this compound derivatives, the aromatic protons typically appear as a multiplet in the range of δ 7.0-8.74 ppm, while the NH proton of the indole (B1671886) ring shows a singlet at approximately δ 8.2-11.09 ppm. nih.govresearchgate.net The specific chemical shifts and splitting patterns are influenced by the substituents on the phenylimino and benzylidene groups. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. azooptics.com In derivatives of this compound, the carbonyl carbon (C=O) of the indolinone ring typically resonates at a distinct chemical shift. mdpi.com For example, in a series of 5-fluoro-2-oxindole derivatives, the carbonyl carbon signal appears around 161-162 ppm. mdpi.com The carbon atoms in the aromatic rings and other functional groups also exhibit characteristic chemical shifts that aid in the complete structural assignment. scirp.org

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-(4-amino) phenylimino) 5-fluoroindolin-2-one | 7.15-8.74 (m, 8H, Ar-H), 10.71 (s, 1H, NH) | Not specified | researchgate.net |

| (Z)-3-(2-Chlorobenzylidene)-5-Fluoroindolin-2-One | 8.12 (s, 1H), 7.92 (s, 1H), 7.68 (dd, J = 7.5, 1.8 Hz, 1H), 7.54 (dd, J = 7.9, 1.4 Hz, 1H), 7.40 (dtd, J = 20.5, 7.5, 1.6 Hz, 2H), 7.04 (dd, J = 8.9, 2.6 Hz, 1H), 6.94 (td, J = 8.8, 2.6 Hz, 1H), and 6.82 (dd, J = 8.5, 4.3 Hz, 1H) | Not specified | frontiersin.org |

| 1-[(2-chloro-phenylamino)-methyl]-3-{[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one | 5.10 (s, 2H, CH₂), 7.36 (m, 14H, Ar-H), 9.36 (s, 1H, NH), 10.55 (s, 1H, NH) | 172.0 (C=N, thiazolidine), 161 and 162 (2CO), 157 (1C, C=N), 146.5, 143.9, 140.8, 140.1, 138.7, 135.4, 133.7, 129.7, 128.8, 127.6, 126.3, 124.7, 119.3, 114.1, (Ar-C), 68.3(1C, CH₂) | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. libretexts.org

In the analysis of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. The characteristic absorption bands for the N-H and C=O (carbonyl) groups are particularly important. nih.govscirp.orgresearchgate.netnih.gov For example, in a series of 3-(4-(benzylideneamino) phenylimino) this compound derivatives, the IR spectra typically show intense peaks around 3220 cm⁻¹ corresponding to the N-H stretching vibration and around 1675 cm⁻¹ for the carbonyl (C=O) stretching. nih.govresearchgate.net The presence of the C=N (imine) group in Schiff base derivatives is also confirmed by a characteristic absorption band.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) | Example Compound/Derivative | Reference |

| N-H Stretch | 3182 - 3290 | 3-(4-(benzylideneamino) phenylimino) this compound derivatives | nih.govresearchgate.net |

| C=O Stretch (Amide) | 1651 - 1747 | 5-fluoroindolin-2-one-chalcone conjugates | |

| C=N Stretch (Imine) | 1610 - 1627 | Schiff base analogues of 5-fluoroindolin-2-one | nih.govscirp.org |

| C-F Stretch | ~1250 | 4c derivative | scirp.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound and its derivatives, mass spectrometry confirms the molecular weight of the synthesized compounds. nih.govscirp.orgnih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. nih.gov For instance, in a study of novel Schiff base analogues of 3-(4-amino) phenylimino) 5-fluoroindolin-2-one, the mass spectra of the synthesized compounds showed molecular ion peaks that were in agreement with their calculated molecular weights. nih.gov High-resolution mass spectrometry (HRMS) provides even more precise molecular weight determination, which can help to confirm the elemental composition of a molecule. frontiersin.org

Fragmentation analysis, where the molecular ion breaks down into smaller, charged fragments, can provide valuable structural information. libretexts.org The fragmentation patterns are often characteristic of specific functional groups or structural motifs within the molecule.

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Reference |

| This compound | C₈H₆FNO | 151.14 | Not explicitly stated, but MW is confirmed | fluoromart.combldpharm.com |

| 3-(4-amino) phenylimino)-5-fluoroindolin-2-one | C₁₄H₁₁N₃O | 237.26 | 237 (M⁺) | nih.govresearchgate.net |

| (Z)-3-(2-Chlorobenzylidene)-5-Fluoroindolin-2-One | C₁₅H₉ClFNO | 273.69 | 271.96 ([M-H]⁻) | frontiersin.org |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of chemical compounds. Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for this purpose. farmaciajournal.com

In the synthesis of this compound derivatives, TLC is routinely employed to monitor the progress of reactions and to check the purity of the final products. nih.govfarmaciajournal.com For example, in the synthesis of novel Schiff base analogues, the purity of the compounds was checked using precoated TLC plates with a specific solvent system (e.g., chloroform:methanol, 9:1), and the spots were visualized using an iodine chamber. nih.gov The retention factor (Rf) value obtained from TLC can also help in the identification of compounds. farmaciajournal.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can be compared with the calculated values based on the proposed chemical formula. This comparison is crucial for confirming the stoichiometry of a newly synthesized compound. nih.govscirp.orgresearchgate.netnih.gov

For derivatives of this compound, elemental analysis is a standard characterization method to confirm that the synthesized compound has the correct elemental composition. nih.gov The results are typically considered satisfactory if the found percentages of carbon (C), hydrogen (H), and nitrogen (N) are within ±0.4% of the calculated values. nih.gov This level of agreement provides strong evidence for the purity and correct stoichiometry of the compound. nih.gov

Interactive Data Table: Elemental Analysis Data for a this compound Derivative

| Compound/Derivative | Molecular Formula | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Reference |

| 3-(4-amino) phenylimino)-5-fluoroindolin-2-one | C₁₄H₁₁N₃O | C, 70.87; H, 4.67; N, 17.71 | C, 70.83; H, 4.66; N, 17.72 | nih.govresearchgate.net |

| 4c derivative | C₂₁H₁₃FN₄O₆S | C, 53.85; H, 2.80; N, 11.96; S, 6.84 | C, 53.76; H, 2.59; N, 11.78; S, 6.81 | scirp.org |

Computational Chemistry and Theoretical Investigations

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Supramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a system to define atoms, chemical bonds, and molecular structure. tandfonline.com By examining the topological properties of the electron density (ρ), particularly at bond critical points (BCPs), QTAIM can characterize and quantify the strength and nature of intermolecular interactions.

In a detailed computational study of 6-bromo-4-fluoro-indolin-2-one, a close analogue of 4-Fluoroindolin-2-one, QTAIM analysis was performed to understand the various supramolecular interactions driving its crystal packing. mdpi.com The introduction of the fluorine atom leads to the formation of specific interactions, such as C-H···F contacts, alongside the N-H···O hydrogen bonds common to the oxindole (B195798) core. mdpi.combohrium.com

| Interaction Type | ρ(BCP) (e/a₀³) | ∇²ρ(BCP) (e/a₀⁵) | H(BCP) (Hartree) |

|---|---|---|---|

| N-H···O | 0.021 | 0.082 | -0.0003 |

| C-H···O | 0.007 | 0.028 | 0.0006 |

| C-H···F | 0.003 | 0.015 | 0.0004 |

This table is interactive. Click on headers to sort.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reaction Mechanisms, and Intermolecular Interactions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. smolecule.com It is a powerful tool for calculating molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.gov

For the this compound scaffold, DFT calculations have been instrumental in evaluating interaction energies and understanding electronic structures. bohrium.com In studies of 6-bromo-4-fluoro-indolin-2-one, the ωB97X-D functional was used to determine the basis set superposition error (BSSE) corrected interaction energies for various supramolecular arrangements. mdpi.combohrium.com This analysis helps to quantify the relative strengths of different non-covalent interactions within the crystal lattice. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. bohrium.com MEP analysis of this compound's bromo-analogue revealed the inductive effects of the fluorine substitution, highlighting how the electronegative fluorine atom alters the electronic landscape of the molecule, which in turn influences the nature and orientation of its intermolecular interactions. bohrium.com

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. researchgate.netmdpi.com This method is crucial in drug discovery for screening potential drug candidates, predicting their binding affinity, and understanding their mechanism of action at a molecular level. mdpi.com

While specific docking studies for the parent this compound are not widely documented, numerous studies have been conducted on its derivatives, demonstrating the scaffold's potential for biological activity. For example, derivatives of 5-fluoroindolin-2-one have been synthesized and evaluated as potential α-glucosidase inhibitors for managing diabetes. frontiersin.org Molecular docking simulations in these studies confirmed that the compounds could effectively bind to the active site of the α-glucosidase enzyme. frontiersin.org In other research, this compound derivatives were synthesized and showed significant anti-inflammatory and analgesic activities, with molecular docking studies against target proteins corroborating the experimental results. researchgate.net These studies collectively show that the fluoroindolin-2-one core is a valuable pharmacophore for designing ligands that can interact effectively with various biological targets.

Prediction of Molecular Polarizability and Lipid/Water Partition Coefficients (ALogP)

Molecular polarizability and the lipid/water partition coefficient (LogP) are critical physicochemical properties predicted using computational methods to assess the drug-likeness of a molecule. Polarizability describes the tendency of the molecular electron cloud to be distorted by an external electric field, influencing non-covalent interactions. The partition coefficient, often calculated as ALogP or XLogP, measures a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) studies are a key application where these descriptors are used to build mathematical models that correlate a molecule's structure with its biological activity. dergipark.org.trnih.gov For derivatives of the related indole-2-one structure, QSAR analysis has revealed that high molecular polarizability and a low lipid/water partition coefficient are beneficial for anti-inflammatory activity. researchgate.net This suggests that molecules with these characteristics are more likely to be effective therapeutic agents for inflammatory diseases. The calculated XLogP3-AA value for the closely related 6-Bromo-4-fluoroindolin-2-one is 1.6, providing a quantitative measure of its lipophilicity. nih.gov Such predictions are vital in the early stages of drug development to prioritize compounds with favorable pharmacokinetic and pharmacodynamic properties.

Advanced Research Applications in Medicinal Chemistry

Exploration of 4-Fluoroindolin-2-one Derivatives as Therapeutic Agents

Researchers have synthesized and evaluated numerous derivatives of this compound, exploring their potential as potent agents for treating a range of conditions, including pain, inflammation, cancer, and microbial infections.

Derivatives of this compound have been investigated for their ability to alleviate pain and reduce inflammation. A notable study involved a series of novel 3-(4-(benzylideneamino) phenylimino) this compound Schiff base derivatives, which were assessed for their pharmacological effects. Current time information in Bangalore, IN.nih.govresearchgate.net

Detailed Research Findings: In this study, ten compounds (N1-N10) were synthesized and evaluated. The anti-inflammatory activity was measured using the carrageenan-induced paw edema test in rats, a standard model for evaluating anti-inflammatory drugs. The analgesic activity was also assessed. Current time information in Bangalore, IN.nih.gov

The results indicated that several derivatives exhibited significant biological activity. Current time information in Bangalore, IN.nih.gov Specifically, compound N3 showed noteworthy analgesic effects. For anti-inflammatory action, compounds N2 , N3 , and N8 demonstrated significant activity, with potencies comparable to the standard reference drug, diclofenac (B195802) sodium. Current time information in Bangalore, IN.nih.govfluoromart.com The anti-inflammatory effect was observed to begin within 30 minutes of administration, peak at two hours, and then gradually decline. Current time information in Bangalore, IN.

| Compound | Substituent | Relative Anti-inflammatory Activity |

|---|---|---|

| N2 | 1-methyl ethylidene | Equipotent to Diclofenac Sodium. Current time information in Bangalore, IN.fluoromart.com |

| N3 | 1-methyl butylidene | Moderately more potent than Diclofenac Sodium. Current time information in Bangalore, IN.fluoromart.com |

| N8 | - | Equipotent to Diclofenac Sodium. Current time information in Bangalore, IN.fluoromart.com |

The this compound core is a key component in the design of novel agents targeting cancer through various mechanisms.

The indolin-2-one structure is recognized as a privileged scaffold for binding to the ATP pocket of protein kinases. nih.gov These enzymes, particularly receptor tyrosine kinases (RTKs), are crucial regulators of cell proliferation and angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis. nih.gov By inhibiting RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), this compound derivatives can block the signaling pathways that lead to tumor growth and vascularization. nih.gov This mechanism is considered a cornerstone for developing modern cancer therapeutics that can starve tumors of their blood supply. nih.gov

Research into a series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones identified specific 4-fluoro derivatives as potent antiproliferative agents. For instance, compound (E)-3-((2',6-dimethyl-[5,6'-biimidazo[2,1-b]thiazol]-5'-yl)methylene)-4-fluoroindolin-2-one (50) was synthesized and found to be a powerful inhibitor of tubulin assembly, a process critical for cell division, thereby halting cancer cell proliferation.

The antitumor potential of this compound derivatives has been demonstrated through their cytotoxic effects on various human cancer cell lines.

Detailed Research Findings: A study on 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, including 4-fluoro substituted derivatives, showed potent antiproliferative activity against a panel of cancer cells. Two compounds from this series, 14 and 25 , were found to cause a cell cycle block at the G2/M phase in HeLa (cervical cancer), HT-29 (colon cancer), and A549 (lung cancer) cells. They induced apoptosis through the mitochondrial death pathway, activating caspase-3 and -9 and down-regulating anti-apoptotic proteins like Bcl-2.

In another study, a visible-light-induced radical-coupling reaction was used to create a library of polyfluorinated oxindole (B195798) derivatives. When tested for growth inhibitory activities on the MCF-7 human breast cancer cell line, these new compounds showed significantly improved antitumor activity compared to a known p53 inhibitor.

| Compound Series | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | HeLa, A549, HT-29 | Potent antiproliferative activity; G2/M phase cell cycle block; induction of apoptosis. | |

| Polyfluorinated oxindole derivatives | MCF-7 | Significantly improved growth inhibitory activity compared to p53 inhibitor II. | |

| 2-oxindole fluorinated derivative (8c) | PC-3, DU145, LNCaP (Prostate Cancer) | Inhibition of cell viability via AMPK activation. |

The ultimate test of a potential anticancer agent is its effectiveness in a living organism. Derivatives of this compound have shown promising results in preclinical xenograft models, where human tumors are grown in immunodeficient mice.

Detailed Research Findings: The ability of these compounds to inhibit tumor growth in vivo provides a strong rationale for their further development.

A novel 2-oxindole fluorinated derivative (compound 8c) that activates AMPK was tested in a PC-3 prostate cancer xenograft model. The compound was potent in suppressing tumor growth, highlighting its potential as a therapeutic for androgen-independent prostate cancer.

Similarly, compound 25 from the 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone series was evaluated in vivo. It demonstrated a significant reduction in tumor volume in both murine BL6-B16 melanoma and E0771 breast cancer models.

These findings confirm that the cytotoxic effects observed in cell cultures translate to tangible antitumor activity in a complex biological system.

While the broader class of indole (B1671886) derivatives and Schiff bases are widely studied for their potential antimicrobial properties, specific experimental data on the antibacterial and antifungal efficacy of this compound derivatives is not extensively detailed in the currently reviewed scientific literature. General studies note that fluorination and the inclusion of Schiff base moieties can enhance antimicrobial activity, suggesting this is a potential area for future investigation for this specific scaffold. nih.gov

Antitrypanosomal Activity

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease requiring new, effective, and brain-penetrant treatments. Research into novel therapeutic agents has identified indoline (B122111) derivatives as a promising class of compounds. Screening of a focused protease library against Trypanosoma brucei brucei led to the discovery of a series of indoline-2-carboxamides with potent antiproliferative activity. nih.govresearchgate.net

In the optimization of these hits, researchers synthesized various analogues, including those with a fluorinated indoline core. nih.govacs.org While the initial hit compound was an unsubstituted indoline, the introduction of a fluorine atom onto the ring was explored to improve metabolic stability and potency. nih.govacs.org Specifically, a 5-fluoroindoline (B1304769) derivative demonstrated good metabolic stability and maintained potent activity against the parasite. nih.gov This highlights the potential of fluoroindolinone-based structures in the development of new antitrypanosomal drugs. nih.govacs.org The research demonstrated that these compounds could achieve full cures in stage 1 mouse models of HAT and showed some efficacy in the more advanced stage 2 models, which involve the central nervous system. nih.govresearchgate.net

| Compound Series | Target | Key Findings | Reference |

| Indoline-2-carboxamides | Trypanosoma brucei | Identified from a focused library screen; showed potent antiproliferative activity. | nih.govresearchgate.net |

| 5-Fluoroindoline derivatives | Trypanosoma brucei | Showed improved metabolic stability while retaining good potency. | nih.gov |

| Indoline-2-carboxamides | Trypanosoma brucei | Achieved full cures in stage 1 mouse models of HAT. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Fluoroindolinone Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For fluoroindolinone derivatives, these studies have been crucial in optimizing their potency and selectivity for various therapeutic targets.

Elucidation of Pharmacophoric Requirements for Biological Potency

The indolin-2-one nucleus is recognized as a critical pharmacophore for various biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial in cancer-related angiogenesis. psu.edunih.gov The core structure's efficacy is largely attributed to its ability to mimic the adenine (B156593) base of ATP and form key hydrogen bonds within the kinase ATP-binding site. psu.eduresearchgate.net

The essential pharmacophoric features of the indolin-2-one scaffold include:

The Indolin-2-one Core : This heterocyclic system acts as the primary scaffold that anchors the molecule into the target's binding pocket. nih.gov

Hydrogen Bond Donors and Acceptors : The N-1 proton of the indoline ring and the C-2 carbonyl oxygen are crucial for forming hydrogen bonds with amino acid residues in the hinge region of kinase domains, a critical interaction for inhibitory activity. psu.eduresearchgate.net

Substitution Points : The C-3 and C-5 positions of the indolinone ring have been identified as key points for modification to enhance potency and modulate pharmacological properties. psu.edunih.gov Substitution at the C-3 position with various aromatic or heterocyclic groups is a common strategy to extend into other regions of the binding pocket and improve activity. nih.gov

Impact of Substituent Modifications on Biological Activities (e.g., position of fluorine, appended functional groups)

Modifying the substituents on the this compound core has a profound impact on biological activity. The position of the fluorine atom and the nature of other appended functional groups are key determinants of a compound's potency, selectivity, and pharmacokinetic properties.

Position of Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties due to its high electronegativity and small size. nih.gov In the indolin-2-one scaffold, replacing a hydrogen atom at the C-5 position with fluorine has been shown to improve the inhibitory activity against certain tyrosine kinases. psu.eduresearchgate.net This modification, seen in successful drugs like Sunitinib, is thought to enhance binding affinity without introducing the level of toxicity associated with other halogens like chlorine or bromine. psu.eduresearchgate.net However, the position is critical; studies on antitrypanosomal indoline-2-carboxamides found that adding a fluorine atom at the 2-position was detrimental to activity, whereas a 5-fluoro substituent improved metabolic stability. nih.govacs.org

Appended Functional Groups: Substitutions at the C-3 position of the indolin-2-one ring are pivotal for determining the compound's specific biological activity. nih.gov

Aromatic Alkenyl Groups : The attachment of a 3-aromatic alkenyl side chain is a successful strategy in designing multi-targeted tyrosine kinase inhibitors. psu.edu SAR studies on (Z)-3-(benzylidene)-5-fluoroindolin-2-one derivatives as α-glucosidase inhibitors showed that the type and position of substituents on the benzylidene ring greatly influenced activity. For instance, electron-withdrawing groups like -Cl, -Br, and -CF3 at the para-position of the benzene (B151609) ring tended to yield higher inhibitory activities. frontiersin.org

Urea (B33335) Linkages : A series of 5-fluoroindolin-2-one derivatives incorporating a urea linkage were synthesized and evaluated for antitumor activity. The nature of the terminal aromatic group on the urea moiety was critical, with compounds bearing a 2,4-difluorophenyl group (compound 6e) or a 4-chloro-3-trifluoromethylphenyl group (compound 6f) showing antitumor activity comparable or superior to the positive control. psu.eduresearchgate.net

Pyridyl Groups : In a study of oxindole-based kinase inhibitors, the hybridization of a 5-fluoro oxindole core with a 3-pyridyl moiety resulted in a compound with potent cytostatic effects across numerous cancer cell lines. mdpi.com

These examples underscore the principle that small modifications to the substituents on the fluoroindolinone scaffold can lead to significant changes in biological function, allowing for the fine-tuning of drug candidates for specific therapeutic purposes. psu.edufrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org These models allow for the prediction of the activity of new, unsynthesized chemicals, thereby guiding drug discovery and lead optimization. wikipedia.orgnih.gov A QSAR model is typically expressed as a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of indolin-2-one derivatives, QSAR studies have provided valuable insights. A quantitative analysis of indole-2-ones for anti-inflammatory activity revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for activity. researchgate.net This suggests that compounds with greater charge distribution and better water solubility are more likely to be effective anti-inflammatory agents. Such models are crucial for prioritizing the synthesis of new derivatives with a higher probability of success, saving time and resources in the drug development process. researchgate.netmdpi.com

Mechanistic Investigations of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is critical for its development as a therapeutic agent. For this compound and its derivatives, research has focused on their ability to modulate key pathways involved in inflammation.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

Inflammation is a complex biological response involving numerous signaling molecules known as mediators. Fluoroindolinone derivatives have been shown to interfere with the production and activity of several key pro-inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) : TNF-α and IL-6 are pivotal cytokines that drive many inflammatory diseases. wikipedia.orgfrontiersin.org Inhibition of these cytokines is a major strategy in treating conditions like rheumatoid arthritis. qrheumatol.comfrontiersin.org Studies have shown that certain indole-2-one compounds can significantly inhibit the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net For example, some oxindole derivatives have been reported to reduce IL-6 and TNF-α levels by as much as 40%. This indicates that these compounds can disrupt the inflammatory cascade at a high level. researchgate.net

Cyclooxygenase-2 (COX-2) : COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. brieflands.comnih.gov Unlike the constitutively expressed COX-1, COX-2 is typically induced at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.gov Research has demonstrated that isatin (B1672199) and its derivatives can inhibit the expression of COX-2. mdpi.com Specifically, Schiff bases derived from 3-(4-(benzylideneamino) phenylimino) this compound were found to inhibit LPS-stimulated COX-2 mRNA expression in macrophage cells. researchgate.netdokumen.pub Other oxindole derivatives have been noted to inhibit COX-2 expression by 50%.

Inducible Nitric Oxide Synthase (iNOS) : iNOS produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and cellular damage. immunopathol.combeilstein-journals.org The inhibition of iNOS is a therapeutic strategy for various inflammatory conditions. nih.gov It has been reported that nalidixic acid linked to isatin Schiff bases can act as potent inhibitors of iNOS expression. mdpi.com Furthermore, a study involving Schiff bases of this compound demonstrated significant, dose-dependent inhibition of LPS-stimulated iNOS mRNA levels in RAW 264.7 cells. researchgate.net

Table of Research Findings on Inflammatory Mediator Modulation

| Mediator | Compound Class | Effect | Reference |

|---|---|---|---|

| TNF-α | Indole-2-one derivatives | Inhibition of expression in LPS-stimulated macrophages. | researchgate.net |

| IL-6 | Oxindole derivatives | Reduction in IL-6 levels by 40%. | |

| COX-2 | This compound Schiff bases | Inhibition of LPS-stimulated mRNA expression. | researchgate.netdokumen.pub |

| iNOS | This compound Schiff bases | Inhibition of LPS-stimulated mRNA expression. | researchgate.net |

| TNF-α, IL-6, COX-2, iNOS | Indole-2-one derivatives | Inhibition of expression in LPS-stimulated macrophages. | researchgate.net |

Enzyme Inhibition Studies (e.g., Neuraminidase)

A review of the available scientific literature indicates that specific studies on the inhibition of the neuraminidase enzyme by this compound have not been reported. Research into the enzyme-inhibiting properties of fluoroindolinone derivatives has primarily concentrated on the 5-fluoro isomer.

Derivatives of 5-fluoroindolin-2-one have been synthesized and evaluated as potential inhibitors for a variety of enzymes. For instance, a series of (Z)-3-benzylidene-5-fluoroindolin-2-one derivatives were synthesized and tested for their inhibitory activity against α-glucosidase, an enzyme targeted for the management of type 2 diabetes. nih.govfrontiersin.org Several of these compounds demonstrated significantly higher inhibitory activity than the reference drug, acarbose. nih.govfrontiersin.org Kinetic studies revealed that the most potent compounds acted as reversible, mixed-type inhibitors of α-glucosidase. frontiersin.orgresearchgate.net

Furthermore, other 5-fluoroindolin-2-one derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. Studies have shown that certain oxindole derivatives can selectively inhibit kinases like FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are implicated in carcinogenesis. mdpi.com Additionally, novel 5-substituted oxindole derivatives have been designed and evaluated as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. acs.org

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives Note: The following data pertains to derivatives of the 5-fluoroindolin-2-one isomer, not the this compound isomer.

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| 3d | 49.89 ± 1.16 | Mixed |

| 3f | 35.83 ± 0.98 | Mixed |

| 3i | 56.87 ± 0.42 | Mixed |

| Acarbose (Reference) | 569.43 ± 43.72 | Competitive |

Data sourced from studies on (Z)-benzylidene-5-fluoroindolin-2-one derivatives. nih.govfrontiersin.orgresearchgate.net

Evaluation of Ulcerogenic Side Effects

The direct evaluation of ulcerogenic side effects for this compound has not been documented in the reviewed literature. However, research into the pharmacological profile of Schiff base derivatives of the related 5-fluoroindolin-2-one has included assessments of their potential to cause gastric ulcers.

In a study where novel 3-(4-(benzylideneamino) phenylimino) 5-fluoroindolin-2-one derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities, their ulcerogenic index was also determined. nih.govnih.gov The findings revealed that the tested compounds exhibited only mild ulcerogenic side effects when compared to the standard non-steroidal anti-inflammatory drug (NSAID) aspirin. nih.govnih.govscilit.com This suggests that the fluoroindolinone scaffold may offer a more favorable gastrointestinal safety profile compared to some traditional anti-inflammatory agents.

Table 2: Ulcerogenic Index of Selected 5-Fluoroindolin-2-one Derivatives Note: The following data pertains to derivatives of the 5-fluoroindolin-2-one isomer, not the this compound isomer.

| Compound | Dose (mg/kg) | Ulcer Index |

|---|---|---|

| Control | - | 0.16 ± 0.02 |

| Aspirin | 150 | 2.15 ± 0.12 |

| N1 | 100 | 0.48 ± 0.03 |

| N2 | 100 | 0.49 ± 0.04 |

| N3 | 100 | 0.51 ± 0.03 |

Data represents a selection of synthesized Schiff base analogues of 5-fluoroindolin-2-one. nih.gov

Future Directions and Emerging Research Avenues for 4 Fluoroindolin 2 One Chemistry

Development of Novel 4-Fluoroindolin-2-one Scaffolds with Enhanced Bioactivity Profiles

The inherent versatility of the this compound structure allows for extensive chemical modification, providing a fertile ground for the development of new scaffolds with superior biological activity. A primary future direction involves the synthesis and evaluation of hybrid molecules and spirocyclic derivatives, which can explore new chemical spaces and interact with biological targets in novel ways.

Researchers are actively creating new derivatives by conjugating the this compound core with other pharmacologically active moieties. For instance, the synthesis of phenylurea derivatives bearing the 5-fluoroindolin-2-one moiety has yielded compounds with potent antiproliferative activity against various human carcinoma cell lines. nih.gov One such derivative, compound 1g, demonstrated significant tumor suppression in a human breast cancer xenograft model, highlighting the potential of this scaffold in developing new anticancer agents. nih.gov Similarly, creating hybrids of isatin (B1672199) (the oxidized precursor to the indolinone core) with quinazoline (B50416) and phthalazine (B143731) has led to compounds with enhanced activity against triple-negative breast cancer cells. nih.gov

Another promising strategy is the construction of spiro-fused systems. The synthesis of novel spiro[indol-thiazolidon-2,4-diones] has been explored in the search for new antimicrobial agents. scirp.orgscirp.org These complex, three-dimensional structures can offer improved target specificity and pharmacological properties compared to their planar counterparts. Future work will likely focus on expanding the diversity of these spirocyclic systems and evaluating their efficacy against a broader range of pathogens and disease targets.

Furthermore, modifications at various positions of the indolinone ring continue to be a fruitful area of investigation. For example, the development of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been pursued to create potential multi-target tyrosine kinase receptor inhibitors. mdpi.com The strategic placement of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its binding affinity and bioactivity.

The table below summarizes selected examples of novel scaffolds based on the fluoroindolin-2-one core and their observed bioactivities.

| Scaffold Type | Example Compound Class | Reported Bioactivity |

| Phenylurea Hybrids | 3-Arylurea-5-fluoroindolin-2-one derivatives | Antitumor nih.govscientific.net |

| Quinazoline/Phthalazine Conjugates | Isatin-quinazoline/phthalazine hybrids | Anti-proliferative (Triple-Negative Breast Cancer) nih.gov |

| Spirocyclic Systems | Spiro[indol-thiazolidon-2,4-diones] | Antimicrobial scirp.orgscirp.org |

| Fused Heterocycles | 2-Pyrrolidone-fused derivatives | Tyrosine Kinase Inhibition mdpi.com |

| Schiff Base Analogues | 3-(4-(benzylideneamino) phenylimino) this compound | Analgesic, Anti-inflammatory researchgate.net |

Integration of Advanced Computational Techniques for Rational Drug Design

The integration of advanced computational methods is set to revolutionize the discovery and development of this compound-based therapeutics. researchgate.netemanresearch.org These techniques accelerate the design process, reduce costs, and increase the probability of success by enabling a more rational, target-focused approach. researchgate.netnih.gov

Structure-Based and Ligand-Based Drug Design (SBDD & LBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking are invaluable. emanresearch.orgemanresearch.org Docking studies allow researchers to predict how different this compound derivatives will bind to a target's active site, providing insights into the key interactions that drive bioactivity. openmedicinalchemistryjournal.comresearchgate.net This information guides the synthesis of more potent and selective inhibitors. For example, molecular docking has been used to understand the binding modes of indolinone derivatives with targets like cyclooxygenase (COX) enzymes, aiding in the design of novel anti-inflammatory agents. mdpi.com In the absence of a known receptor structure, LBDD techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are employed. emanresearch.org These methods use the structural information from a set of known active molecules to build a model that predicts the activity of new, untested compounds. emanresearch.org

Virtual Screening and De Novo Design: Virtual screening allows for the rapid computational evaluation of large libraries of compounds to identify those most likely to be active against a specific target. openmedicinalchemistryjournal.comnih.gov This significantly narrows the pool of candidates for experimental testing. Going a step further, de novo design algorithms can construct entirely new molecular structures from scratch, optimized to fit the binding site of a target protein, presenting novel scaffolds for synthesis. researchgate.netopenmedicinalchemistryjournal.com

Predictive Modeling and AI: The application of artificial intelligence and machine learning is an emerging frontier. mdpi.com These powerful tools can analyze vast datasets to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, identify new drug-target associations, and even generate novel molecular structures with desired characteristics. mdpi.com As these methods become more sophisticated, they will play an increasingly critical role in designing safer and more effective this compound-based drugs.

The synergy between these computational tools and experimental validation is crucial. Insights from in silico models guide synthetic efforts, and the biological data from these new compounds, in turn, refines and improves the predictive power of the computational models, creating a powerful cycle of drug discovery. researchgate.net

Exploration of New Biological Targets and Disease Indications for Fluoroindolinone-Based Therapeutics

While this compound derivatives have established activities, particularly as kinase inhibitors in oncology, a significant future direction is the systematic exploration of new biological targets and, consequently, new therapeutic applications. psu.edu The structural versatility of the fluoroindolinone scaffold makes it a prime candidate for engaging a wide array of proteins implicated in various diseases.

Expanding Beyond Kinase Inhibition: Research is already beginning to uncover novel targets. For example, derivatives of 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. frontiersin.org This discovery opens a new avenue for developing therapeutics for type 2 diabetes. Compounds like (Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one have shown significantly higher inhibitory activity than the reference drug acarbose. frontiersin.org Another area of exploration is the inhibition of the COX-2 and 15-lipoxygenase (15-LOX) enzymes, which are involved in inflammation. Dual inhibition of these targets is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. researchgate.netresearchgate.net

New Therapeutic Areas: The search for novel applications extends to infectious diseases, where derivatives have shown potential as antibacterial and antifungal agents. scirp.org Furthermore, the core structure's ability to be modified suggests potential for applications in neurodegenerative diseases, as seen with related indole (B1671886) compounds, and other challenging conditions. acs.org For instance, certain isatin-based hybrids have shown promise against triple-negative breast cancer, a particularly difficult-to-treat cancer subtype, by inducing apoptosis through the Bcl-2/Bax pathway. nih.gov The exploration of emerging targets in fields like metabolic disorders, immunology, and virology could reveal entirely new therapeutic roles for this versatile scaffold. nih.govmdpi.com

The process of identifying new targets will be greatly aided by chemoproteomics and high-throughput screening campaigns against diverse panels of enzymes and receptors. As new targets are validated, the this compound scaffold will serve as a valuable starting point for inhibitor design, leveraging the extensive existing knowledge of its structure-activity relationships.

Optimization of Sustainable Synthetic Methodologies for Industrial Scale-Up

As promising this compound candidates advance toward clinical application, the development of sustainable, efficient, and scalable synthetic methods becomes paramount. Traditional multi-step syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes, which are not ideal for large-scale industrial production from either an environmental or economic perspective. sruc.ac.uk Future research will focus on the principles of green chemistry to address these challenges. mdpi.comepitomejournals.com

Greener Synthetic Routes: Key to this effort is the adoption of more environmentally benign practices. This includes the use of safer solvents, such as deep eutectic solvents (DES), which have been shown to improve reaction yields and reduce waste in the synthesis of related indole derivatives. mdpi.com The use of microwave irradiation is another green technique that can significantly shorten reaction times and increase yields, as demonstrated in the synthesis of various indole derivatives. tandfonline.com

Catalysis and Atom Economy: A major focus will be on replacing stoichiometric reagents with catalytic alternatives. acs.org The use of novel, recyclable catalysts can minimize waste and reduce costs. For example, copper-based catalysts have been employed for the efficient synthesis of fluorinated indole derivatives under microwave conditions. tandfonline.com Synthetic strategies will also be evaluated based on their "atom economy," a principle that aims to maximize the incorporation of all reactant materials into the final product, thereby minimizing the generation of byproducts. acs.org

By focusing on these green and sustainable methodologies, the chemical industry can ensure that the next generation of fluoroindolinone-based therapeutics can be produced in a manner that is both economically viable and environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。